
N-Ethyl-4-(propan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-4-(propan-2-yl)aniline, also known as EPI, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a tertiary amine that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of N-Ethyl-4-(propan-2-yl)aniline is not fully understood, but it is believed to act as a nucleophile in organic reactions. It has also been shown to form stable complexes with certain metal ions, which can be used in catalysis.
Biochemical and Physiological Effects:
N-Ethyl-4-(propan-2-yl)aniline has been shown to have minimal toxicity and does not have any known physiological effects. However, it should be handled with care as it is a flammable and potentially hazardous substance.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Ethyl-4-(propan-2-yl)aniline in lab experiments is its ability to act as a nucleophile in organic reactions, which can be useful in the synthesis of various compounds. However, one limitation is that it is a relatively expensive reagent compared to other commonly used chemicals.
Zukünftige Richtungen
There are several future directions for research involving N-Ethyl-4-(propan-2-yl)aniline, including its use in the synthesis of new pharmaceuticals, as a catalyst for organic reactions, and in the development of new materials. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields of chemistry.
In conclusion, N-Ethyl-4-(propan-2-yl)aniline is a versatile compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully explore the potential applications of this compound in various fields of chemistry.
Synthesemethoden
N-Ethyl-4-(propan-2-yl)aniline can be synthesized using various methods, including the reaction of N-ethyl aniline with acetone in the presence of an acid catalyst, or by reacting N-ethyl aniline with 2-propanol in the presence of a Lewis acid catalyst. Another method involves reacting N-ethyl aniline with acetone and a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-4-(propan-2-yl)aniline has been used in various scientific research applications, including as a reagent for the analysis of amino acids, as a catalyst for organic reactions, and as a precursor for the synthesis of other compounds. It has also been used in the synthesis of dyes and pigments, and as a component in the production of pharmaceuticals.
Eigenschaften
CAS-Nummer |
190843-74-4 |
|---|---|
Produktname |
N-Ethyl-4-(propan-2-yl)aniline |
Molekularformel |
C11H17N |
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
N-ethyl-4-propan-2-ylaniline |
InChI |
InChI=1S/C11H17N/c1-4-12-11-7-5-10(6-8-11)9(2)3/h5-9,12H,4H2,1-3H3 |
InChI-Schlüssel |
NVGKYFZZTVCLLI-UHFFFAOYSA-N |
SMILES |
CCNC1=CC=C(C=C1)C(C)C |
Kanonische SMILES |
CCNC1=CC=C(C=C1)C(C)C |
Synonyme |
Benzenamine, N-ethyl-4-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



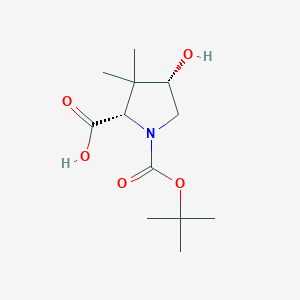
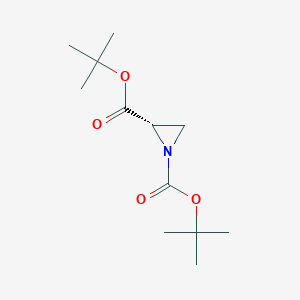



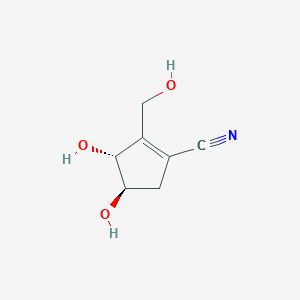

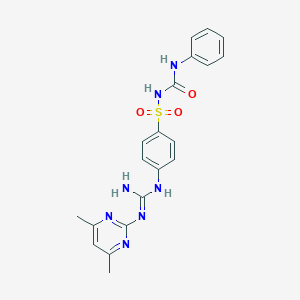
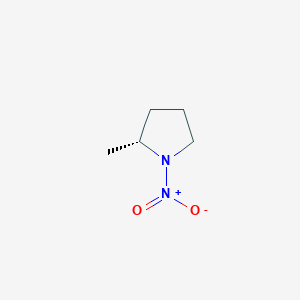

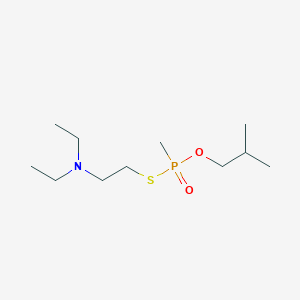

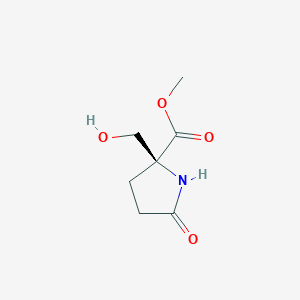
![Furo[3,2-b]pyridin-2-ylmethanol](/img/structure/B66503.png)